![molecular formula C19H17NO7 B11023613 Dimethyl 5-({[2-(acetyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11023613.png)
Dimethyl 5-({[2-(acetyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
The synthesis of DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common synthetic route starts with the preparation of 5-aminoisophthalic acid, which is then esterified to form dimethyl 5-aminoisophthalate. The next step involves the acylation of the amino group with 2-(acetyloxy)benzoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a part of drug delivery systems.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
DIMETHYL 5-{[2-(ACETYLOXY)BENZOYL]AMINO}ISOPHTHALATE can be compared with similar compounds such as:
DIMETHYL 5-((2,4-DICHLOROBENZOYL)AMINO)ISOPHTHALATE: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and biological activity.
DIMETHYL 5-((2-BROMOBENZOYL)AMINO)ISOPHTHALATE: The presence of bromine atoms in this compound can lead to different chemical and biological properties.
Properties
Molecular Formula |
C19H17NO7 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
dimethyl 5-[(2-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-15(16)17(22)20-14-9-12(18(23)25-2)8-13(10-14)19(24)26-3/h4-10H,1-3H3,(H,20,22) |
InChI Key |
DMHVKAJHAKVJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11023534.png)
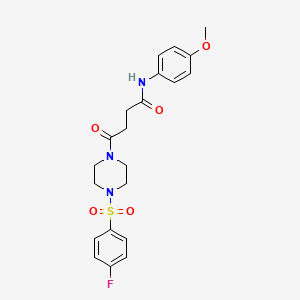
![2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11023542.png)
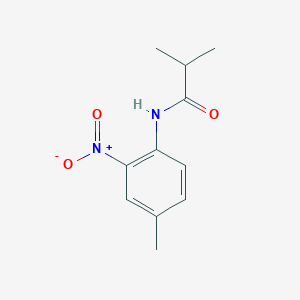
![3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11023553.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11023556.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11023559.png)
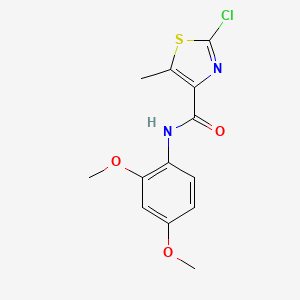
![1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11023569.png)
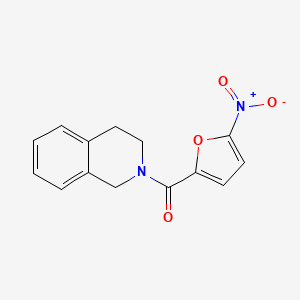
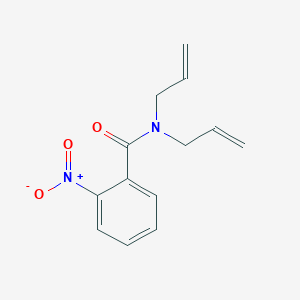
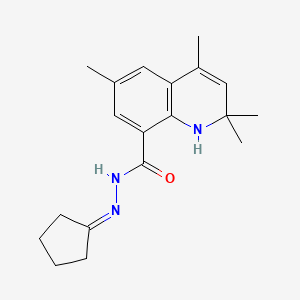

![(2-Ethylpiperidin-1-yl){1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B11023609.png)
